molecular formula C8H4Cl2O2 B3046893 1,2-Benzenedicarboxaldehyde, 4,5-dichloro- CAS No. 13209-33-1

1,2-Benzenedicarboxaldehyde, 4,5-dichloro-

Cat. No.: B3046893
CAS No.: 13209-33-1
M. Wt: 203.02 g/mol
InChI Key: UUAVOMUOLIKJHY-UHFFFAOYSA-N
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Description

1,2-Benzenedicarboxaldehyde, 4,5-dichloro- is an organic compound with the molecular formula C8H4Cl2O2 and a molecular weight of 203.02 g/mol . It is a derivative of 1,2-benzenedicarboxaldehyde, where two chlorine atoms are substituted at the 4 and 5 positions of the benzene ring.

Preparation Methods

The synthesis of 1,2-benzenedicarboxaldehyde, 4,5-dichloro- can be achieved through various synthetic routes. One common method involves the chlorination of 1,2-benzenedicarboxaldehyde under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to prevent over-chlorination and to ensure selective substitution at the 4 and 5 positions .

Chemical Reactions Analysis

1,2-Benzenedicarboxaldehyde, 4,5-dichloro- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,2-benzenedicarboxaldehyde, 4,5-dichloro- is primarily based on its reactivity towards nucleophiles and electrophiles. The aldehyde groups can form Schiff bases with amines, leading to the formation of imines. Additionally, the compound can participate in condensation reactions with various nucleophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds . The presence of chlorine atoms enhances the electrophilic nature of the benzene ring, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

1,2-Benzenedicarboxaldehyde, 4,5-dichloro- can be compared with other similar compounds such as:

Properties

IUPAC Name

4,5-dichlorophthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O2/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAVOMUOLIKJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431555
Record name 1,2-Benzenedicarboxaldehyde, 4,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13209-33-1
Record name 1,2-Benzenedicarboxaldehyde, 4,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a dry 500 mL three-necked flask equipped with a thermometer and a dropping funnel, was added a solution of dry CH2Cl2 (60 mL) and oxalyl chloride (2.7 mL, 34.35 mmol) under Ar. The stirred solution was cooled to −78° C. and a solution of DMSO (4.24 mL, 59.67 mmol) in CH2Cl2 (10 mL) was added dropwise. The solution was stirred for 3-5 min. and 4,5-dichlorobenzene-1,2-dimethanol (2.0 g, 9.71 mmol) dissolved in CH2Cl2-DMSO mixture (25 mL) was added dropwise. The reaction was allowed to continue for 0.5 h and then triethylamine (24 mL, 0.18 mol) was slowly added at −78° C. the reaction mixture was allowed to stir for 10 min. and then slowly warmed to RT. Ice-cold water (50 mL) was added to the reaction mixture and the aqueous layer extracted with CH2Cl2 (2×50 mL) and then dried over CaCl2. Removal of solvent gave the yellow solids of 4,5-dichlorobenzene-1,2-dicarbaldehyde in 78% yield (1.53 g). 1H NMR (500 MHz, CDCl3): δ 10.46 (s, 2H), 8.05 (s, 2H). 13C NMR (125.68 MHz, CDCl3): δ 189.92, 139.07, 135.32, 133.08.
Name
Quantity
4.24 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
CH2Cl2 DMSO
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
24 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
2.7 mL
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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